molecular formula C16H22N2O4 B248190 N-(1,3-benzodioxol-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide

N-(1,3-benzodioxol-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide

Katalognummer B248190
Molekulargewicht: 306.36 g/mol
InChI-Schlüssel: UGBAZHHPSBYSGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,3-benzodioxol-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide, also known as BDP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BDP has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for various research studies.

Wirkmechanismus

The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide is not fully understood. However, it has been proposed that N-(1,3-benzodioxol-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide acts as an inhibitor of certain proteins, including Hsp90 and Cdc37. By inhibiting these proteins, N-(1,3-benzodioxol-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide can modulate various biological processes, such as cell growth, inflammation, and immune response.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(1,3-benzodioxol-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(1,3-benzodioxol-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide has been shown to modulate the immune system by regulating the activity of immune cells such as T cells and dendritic cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-(1,3-benzodioxol-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide in lab experiments is its specificity. N-(1,3-benzodioxol-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide has been found to selectively inhibit certain proteins, making it a valuable tool for studying the role of these proteins in various biological processes. Additionally, N-(1,3-benzodioxol-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide is relatively easy to synthesize and purify, making it readily available for research studies.
However, there are also some limitations associated with the use of N-(1,3-benzodioxol-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide in lab experiments. For example, N-(1,3-benzodioxol-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide has been found to have low solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of N-(1,3-benzodioxol-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide is not fully understood, which can make it challenging to interpret the results of experiments.

Zukünftige Richtungen

There are several future directions for the use of N-(1,3-benzodioxol-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide in scientific research. One potential application is in the development of new cancer therapies. N-(1,3-benzodioxol-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide has been shown to inhibit the growth of cancer cells, making it a promising candidate for further research in this area. Additionally, N-(1,3-benzodioxol-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide could be used to study the role of other proteins in various biological processes, which could lead to the development of new treatments for a range of diseases.
Conclusion:
In conclusion, N-(1,3-benzodioxol-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide, or N-(1,3-benzodioxol-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide, is a chemical compound that has shown promise in various scientific research applications. N-(1,3-benzodioxol-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide has been found to exhibit unique biochemical and physiological effects, making it a valuable tool for studying the role of certain proteins in various biological processes. While there are some limitations associated with the use of N-(1,3-benzodioxol-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide in lab experiments, its specificity and ease of synthesis make it a valuable compound for future research.

Synthesemethoden

The synthesis of N-(1,3-benzodioxol-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide involves the reaction between 3-(2,6-dimethylmorpholin-4-yl)propanoic acid and 1,3-benzodioxole-5-carbonyl chloride in the presence of a base. The reaction yields N-(1,3-benzodioxol-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide as a white solid, which is then purified using column chromatography. The purity of the compound can be determined using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

N-(1,3-benzodioxol-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide has been found to exhibit various biological activities, making it a promising candidate for scientific research. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. N-(1,3-benzodioxol-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide has also been used as a tool to study the role of certain proteins in various biological processes. For example, N-(1,3-benzodioxol-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide has been used to investigate the role of the protein Hsp90 in cancer cells. N-(1,3-benzodioxol-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide has also been used to study the role of the protein Cdc37 in the regulation of protein kinases.

Eigenschaften

Produktname

N-(1,3-benzodioxol-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide

Molekularformel

C16H22N2O4

Molekulargewicht

306.36 g/mol

IUPAC-Name

N-(1,3-benzodioxol-5-yl)-3-(2,6-dimethylmorpholin-4-yl)propanamide

InChI

InChI=1S/C16H22N2O4/c1-11-8-18(9-12(2)22-11)6-5-16(19)17-13-3-4-14-15(7-13)21-10-20-14/h3-4,7,11-12H,5-6,8-10H2,1-2H3,(H,17,19)

InChI-Schlüssel

UGBAZHHPSBYSGZ-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)CCC(=O)NC2=CC3=C(C=C2)OCO3

Kanonische SMILES

CC1CN(CC(O1)C)CCC(=O)NC2=CC3=C(C=C2)OCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.